Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, also known as N-[2-(7-methoxynaphthalen-1-yl)ethyl]propanamide, is an organic compound characterized by a complex structure that includes a methoxy-substituted naphthalene ring and an ethyl chain linked to a propanamide group. The compound has the chemical formula and a molecular weight of approximately 257.33 g/mol. Its unique structure imparts distinct properties and potential applications in various scientific fields.
This compound is synthesized through organic chemistry methods, often involving reactions between specific precursors. The synthesis typically requires controlled conditions and specific reagents to ensure high yields and purity.
Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- falls under the category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. It also belongs to the class of naphthalene derivatives due to its structural components.
The synthesis of Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can be achieved through several methods, including:
The reaction conditions typically involve solvents like ethanol or methanol and may require heating or refluxing to achieve optimal results. In industrial settings, continuous flow reactors are often employed to maximize efficiency and scalability.
Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- features a propanamide moiety connected to an ethyl chain that links to a methoxy-substituted naphthalene ring. The specific arrangement of atoms can be represented using various chemical notation systems.
| Property | Value |
|---|---|
| CAS Number | 138112-79-5 |
| Molecular Formula | C16H19NO2 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]propanamide |
| InChI | InChI=1S/C16H19NO2/c1-3-... |
| SMILES | CCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
The structural representation indicates the presence of functional groups that contribute to its chemical behavior.
Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can undergo several chemical transformations:
These reactions can lead to various derivatives with altered properties and potential applications in research.
The mechanism of action for Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with biological targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to physiological responses. Ongoing research aims to elucidate specific pathways and molecular interactions involved in its action.
Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- exhibits several notable physical properties:
The compound's reactivity is influenced by its functional groups:
Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several potential applications across various scientific fields:
This compound's unique structure offers distinct advantages in research and industrial contexts, warranting further exploration into its properties and uses.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5